![molecular formula C6H5N3O B13930780 Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
Imidazo[1,2-b]pyridazin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b]pyridazin-7-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines an imidazole ring fused with a pyridazine ring, and a hydroxyl group at the 7th position. This structural motif is known for its potential biological activities and has been explored for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-b]pyridazin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydrogen atoms on the imidazole or pyridazine rings can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound has shown promise as an inhibitor of various enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo[1,2-b]pyridazin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazin-7-ol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring but differ in the fused ring structure, leading to different biological activities.
Pyridazinones: These compounds have a pyridazine ring with a ketone group, which can influence their reactivity and biological properties.
Imidazo[1,2-b]pyridazines: These compounds are closely related and often studied for their kinase inhibitory activities, similar to this compound.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
1H-imidazo[1,2-b]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O/c10-5-3-6-7-1-2-9(6)8-4-5/h1-4,7H |
InChI Key |
RZMDMDWRLHLYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=O)C=N2)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


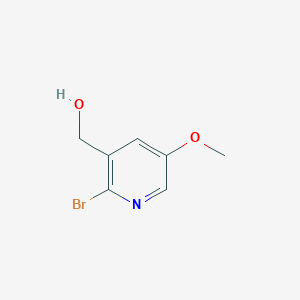
![2-Butenal, 4-[6-ethoxy-3a,4,5,6,6a,7-hexahydro-8-hydroxy-3,3,11,11-tetramethyl-13-(3-methyl-2-butenyl)-7,15-dioxo-1,5-methano-1H,3H,11H-furo[3,4-g]pyrano[3,2-b]xanthen-1-yl]-2-methyl-](/img/structure/B13930703.png)
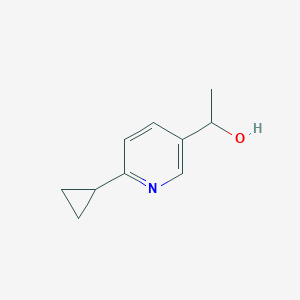
![Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13930715.png)

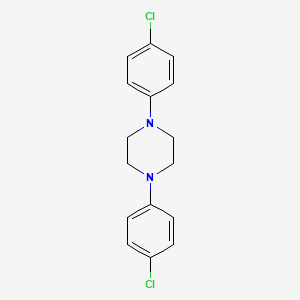
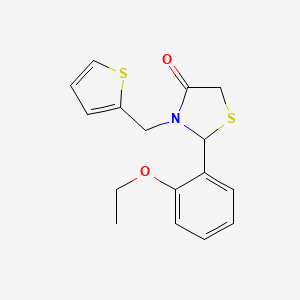
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)
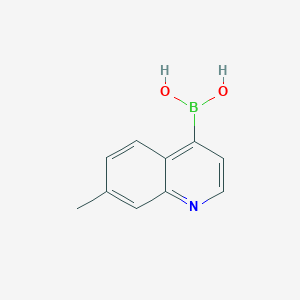
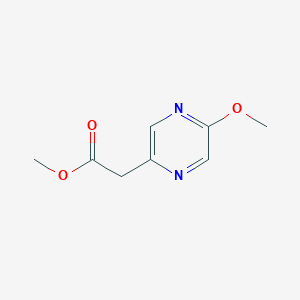
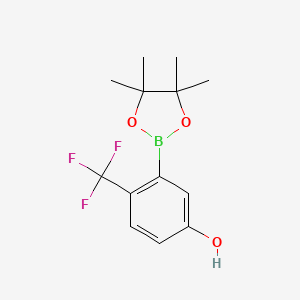
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)
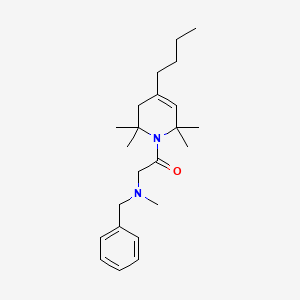
![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)
